N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040651-24-8
Cat. No.: VC11944528
Molecular Formula: C24H24N4O2S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-24-8 |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H24N4O2S/c1-3-17-5-7-18(8-6-17)21-15-22-24(25-13-14-28(22)27-21)31-16-23(29)26-19-9-11-20(12-10-19)30-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | XVUAMCQDVSPPBZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC |
Introduction
N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a chemically complex organic compound that belongs to the class of heterocyclic compounds. Its molecular structure features a pyrazolo[1,5-a]pyrazine core, a sulfanyl group, and an acetamide moiety. These structural elements contribute to its unique chemical properties and potential applications in medicinal chemistry.
Key Characteristics:
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Molecular Formula: C22H22N4O2S
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Molecular Weight: Approximately 406.51 g/mol
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Structural Features:
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Pyrazolo[1,5-a]pyrazine core
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Sulfanyl (–S–) group
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Acetamide (–CONH–) moiety
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Aromatic substituents (4-ethoxyphenyl and 4-ethylphenyl)
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Synthesis
The synthesis of N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves multi-step organic reactions. The process typically includes:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
This step involves cyclization reactions using pyrazole derivatives and appropriate reagents to form the fused heterocyclic ring system. -
Introduction of the Sulfanyl Group:
The sulfanyl group is attached to the acetamide backbone through thiolation reactions. -
Attachment of Aromatic Substituents:
The ethoxyphenyl and ethylphenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
Reaction Conditions:
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Solvents: Commonly used solvents include dimethylformamide (DMF) or acetonitrile.
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Catalysts: Transition metal catalysts such as palladium or copper are often employed.
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Temperature: Moderate to high temperatures (50–150°C) are typically required for efficient synthesis.
Structural Analysis
The compound's structure can be confirmed using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies hydrogen and carbon environments in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups such as –CONH and –S–. |
| X-ray Crystallography | Provides detailed three-dimensional structural information. |
Example Data:
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NMR Peaks: Aromatic protons (~7–8 ppm), ethoxy group (~3–4 ppm), sulfanyl-linked protons (~2–3 ppm).
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IR Absorption Bands: Amide stretch (~1650 cm⁻¹), sulfanyl group (~700 cm⁻¹).
Reactivity Profile:
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Nucleophilic Reactions: The electron-deficient centers in the pyrazolo[1,5-a]pyrazine core make it susceptible to nucleophilic attack.
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Oxidation/Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
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Hydrolysis: The acetamide moiety is prone to hydrolysis under acidic or basic conditions.
Medicinal Chemistry:
Preliminary studies suggest that N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may serve as a lead compound for drug development due to its interaction with biological targets such as protein kinases.
Mechanism of Action:
Molecular docking studies indicate that this compound may act as an inhibitor by binding to specific kinase domains involved in cellular signaling pathways.
Biological Activity:
While experimental data is limited, similar compounds have demonstrated:
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Anti-inflammatory properties through inhibition of enzymes like cyclooxygenase (COX).
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Anticancer activity by targeting cell proliferation pathways.
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